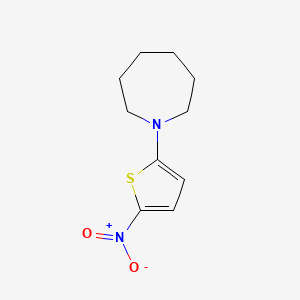
3-Oxooxan-4-yl 2-methylprop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Oxooxan-4-yl 2-methylprop-2-enoate is a chemical compound with the molecular formula C9H12O4. It is known for its unique structure, which includes an oxan ring and a methylprop-2-enoate group. This compound is used in various scientific and industrial applications due to its versatile chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxooxan-4-yl 2-methylprop-2-enoate typically involves the reaction of oxan-4-one with 2-methylprop-2-enoic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the esterification process. The reaction conditions, including temperature and pressure, are carefully controlled to ensure high yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification processes. These processes are optimized for efficiency and cost-effectiveness. The use of continuous reactors and advanced purification techniques, such as distillation and crystallization, ensures the production of high-quality compound suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
3-Oxooxan-4-yl 2-methylprop-2-enoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
Aplicaciones Científicas De Investigación
3-Oxooxan-4-yl 2-methylprop-2-enoate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers, coatings, and other industrial materials.
Mecanismo De Acción
The mechanism of action of 3-Oxooxan-4-yl 2-methylprop-2-enoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Propenoic acid, 2-Methyl-, (2-oxo-1,3-dioxolan-4-yl)Methyl ester
- Poly(2-{[(2,4-chlorophenyl)methyl]amino}-2-oxoethyl-2-methylprop-2-enoate)
Uniqueness
3-Oxooxan-4-yl 2-methylprop-2-enoate is unique due to its specific structural features, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it suitable for specialized applications .
Propiedades
Número CAS |
683272-19-7 |
|---|---|
Fórmula molecular |
C9H12O4 |
Peso molecular |
184.19 g/mol |
Nombre IUPAC |
(3-oxooxan-4-yl) 2-methylprop-2-enoate |
InChI |
InChI=1S/C9H12O4/c1-6(2)9(11)13-8-3-4-12-5-7(8)10/h8H,1,3-5H2,2H3 |
Clave InChI |
SWLWFTSMOCXSRU-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C(=O)OC1CCOCC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-amino-5-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]-N-[4-(3,5-dimethylpiperazine-1-carbonyl)phenyl]pyridazine-3-carboxamide dihydrochloride](/img/structure/B12516955.png)
![2-[4-(Hexyloxy)-2-methylphenoxy]ethan-1-ol](/img/structure/B12516968.png)
![2,7-Diazabicyclo[2.2.1]heptane-3-thione](/img/structure/B12516976.png)


![2-Butyl-6-ethynyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B12516998.png)
![Phosphonic acid, [(hydroxyamino)(4-nitrophenyl)methyl]-, dimethyl ester](/img/structure/B12517003.png)




![2,8-Dimethyl-5,6,11,12-tetrahydro-5,11-methanodibenzo[b,f][1,5]diazocinediium](/img/structure/B12517034.png)

